molecular formula C16H14N4O B12929748 N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide

Cat. No.: B12929748
M. Wt: 278.31 g/mol
InChI Key: XBQJTMDRZFPEFO-UHFFFAOYSA-N
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Description

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is a chemical compound with the molecular formula C16H14N4O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and microwave irradiation, to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, as a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA, leading to cell death in cancer cells. The compound binds to the active site of PARP-1, preventing the enzyme from catalyzing the repair of single-stranded DNA breaks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PARP-1 with high specificity makes it a promising candidate for further development as an antitumor agent .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(4-amino-3-phenylquinazolin-2-ylidene)acetamide

InChI

InChI=1S/C16H14N4O/c1-11(21)18-16-19-14-10-6-5-9-13(14)15(17)20(16)12-7-3-2-4-8-12/h2-10H,17H2,1H3

InChI Key

XBQJTMDRZFPEFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N=C2C=CC=CC2=C(N1C3=CC=CC=C3)N

Origin of Product

United States

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